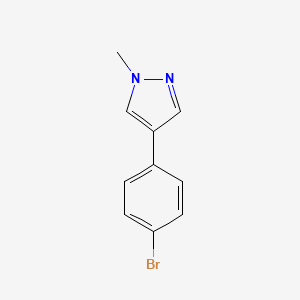

4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Beschreibung

Overview of Pyrazole (B372694) Derivatives in Modern Organic Chemistry

Pyrazole and its derivatives are a well-established and extensively studied class of heterocyclic compounds. acs.orgnih.govmdpi.com Their utility spans a remarkable range of scientific disciplines, a testament to their versatile chemical nature and the diverse functionalities that can be readily introduced onto the pyrazole ring. mdpi.comresearchgate.nettandfonline.com

Historical Context of Pyrazole Chemistry Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. researchgate.netmdpi.com A significant early synthesis was developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane (B1218177). mdpi.com The foundational Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648), was also established during this era and remains a cornerstone of pyrazole synthesis today. researchgate.netmdpi.comresearchgate.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the predominantly synthetic origin of this class of compounds in early research. mdpi.com

Significance of Pyrazole Scaffolds in Chemical Sciences

The pyrazole scaffold is a versatile building block in the design of new molecules due to its unique combination of properties. researchgate.netiapchem.org The two nitrogen atoms in the ring provide sites for hydrogen bonding and coordination to metal ions, while the aromatic nature of the ring system imparts stability. iapchem.org Furthermore, the different positions on the pyrazole ring can be selectively functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties to suit specific applications. acs.orgiapchem.org

Biological and Pharmaceutical Relevance

The pyrazole moiety is a key component in a vast number of biologically active compounds and approved pharmaceutical drugs. acs.orgnih.govtandfonline.comresearchgate.net Its presence can significantly influence the pharmacological profile of a molecule.

| Therapeutic Area | Examples of Pyrazole-Containing Drugs |

| Anti-inflammatory | Celecoxib, Mavacoxib, Deracoxib |

| Anticancer | Crizotinib, Ruxolitinib |

| Antiviral | - |

| Antidiabetic | - |

| Antidepressant | Fezolamide |

This table presents a selection of therapeutic areas where pyrazole derivatives have made a significant impact, along with examples of corresponding drugs.

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including but not limited to:

Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. acs.orgresearchgate.net

Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. srrjournals.comnih.govsemanticscholar.orgnih.gov

Antimicrobial: The pyrazole scaffold is found in compounds with antibacterial and antifungal properties. nih.gov

Antiviral: Research is ongoing into the antiviral potential of pyrazole-based compounds. nih.gov

Antidiabetic: Some pyrazole derivatives have shown potential as hypoglycemic agents. nih.gov

The bromophenyl group, in particular, has been noted in some studies to contribute to the anticancer activity of certain pyrazole derivatives. srrjournals.com For instance, a derivative containing a 4-bromophenyl group at the pyrazole ring showed notable inhibitory activity against several cancer cell lines. srrjournals.com

Agrochemical Applications

The significance of the pyrazole ring extends to the field of agriculture, where it is a key structural component in a variety of pesticides. acs.orgresearchgate.netresearchgate.netbohrium.com Pyrazole-based agrochemicals include fungicides, herbicides, and insecticides, demonstrating the scaffold's versatility in controlling a wide range of agricultural pests. bohrium.comresearchgate.net

| Agrochemical Class | Examples of Pyrazole-Containing Pesticides |

| Fungicides | Bixafen, Penthiopyrad, Furametpyr |

| Herbicides | - |

| Insecticides | Fipronil, Tolfenpyrad |

This table showcases prominent examples of pyrazole derivatives used in various classes of agrochemicals.

For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the manufacture of several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. mdpi.com The development of novel pyrazole derivatives with improved crop safety and efficacy as herbicides is an active area of research. researchgate.netmdpi.comresearchgate.net

Material Science Applications

In recent years, pyrazole derivatives have found increasing applications in material science due to their unique photophysical and electronic properties. researchgate.netroyal-chem.com These applications include:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based materials are being investigated for their potential use in the emissive layers of OLEDs. researchgate.net

Liquid Crystals: The rigid and polarizable nature of the pyrazole ring makes it a suitable component for the design of liquid crystalline materials. nih.govtandfonline.comresearchgate.netresearchgate.net

Corrosion Inhibitors: Pyrazole derivatives have shown promise as effective corrosion inhibitors for various metals and alloys, attributed to their ability to adsorb onto the metal surface and form a protective layer. acs.orgresearchgate.netiapchem.orgbohrium.comresearchgate.net

Catalysis: Pyrazole-containing ligands are used in coordination chemistry and have applications in catalysis. researchgate.net

Focus on Bromophenyl-Substituted Pyrazoles**

The introduction of a bromophenyl group onto the pyrazole scaffold, as in 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, can significantly influence the compound's properties and reactivity. The bromine atom, being a halogen, is an electron-withdrawing group that can affect the electron density of the pyrazole ring. It also provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. researchgate.net

The presence of the bromophenyl moiety has been explored in the context of developing new therapeutic agents. For example, some studies have investigated the synthesis and biological activity of various bromophenyl-substituted pyrazole derivatives, revealing promising antibacterial, antifungal, and anticancer activities. myskinrecipes.comnih.govresearchgate.netdergipark.org.tr The crystal structures of several bromophenyl-pyrazole derivatives have also been determined, providing valuable insights into their three-dimensional structures and intermolecular interactions. nih.govresearchgate.netresearchgate.net

Structural Characteristics and Isomerism of Bromophenylpyrazoles

The structure of bromophenylpyrazoles is defined by the interconnection of a pyrazole ring and a brominated phenyl ring. The specific arrangement of these components and other substituents gives rise to various isomers, each with unique properties. The core structure of this compound consists of a pyrazole ring substituted with a methyl group at the N1 position and a 4-bromophenyl group at the C4 position.

Isomerism: Isomerism is a critical concept for bromophenylpyrazoles, as the position of the bromine atom on the phenyl ring and the substituents on the pyrazole ring dramatically influences the compound's chemical and biological profile.

Positional Isomerism on the Phenyl Ring: The bromine atom can be located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, creating distinct isomers. This compound is the para-isomer.

Regioisomers on the Pyrazole Ring: The substituents can be attached at different positions on the pyrazole ring. For example, moving the bromophenyl group from the C4 position to the C3 or C5 position would result in a different regioisomer. Similarly, the methyl group is on the N1 nitrogen; its placement on the other nitrogen would create a different N-isomer, though in this specific case, the nomenclature would change significantly. The synthesis of pyrazoles can sometimes lead to a mixture of isomers, which require careful separation and identification. nih.gov

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 1191616-45-1 | C10H9BrN2 | Para-substituted phenyl ring |

| 4-(4-Bromophenyl)-3-methyl-1H-pyrazole | 857531-32-9 | C10H9BrN2 | N-unsubstituted, methyl at C3 moldb.com |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | - | C10H9BrN2 | N-unsubstituted, bromophenyl at C3, methyl at C5 researchgate.net |

| 1-(4-Bromophenyl)-4-methyl-1H-pyrazole | 1184673-82-2 | C10H9BrN2 | Bromophenyl at N1, methyl at C4 myskinrecipes.com |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C4H5BrN2 | Bromo at C4, no phenyl group sigmaaldrich.com |

Relevance of Bromine Substitution in Pyrazole Chemistry

The introduction of a bromine atom into the structure of a pyrazole-containing molecule is a significant strategy in medicinal and synthetic chemistry. ump.edu.plump.edu.pl This "bromination" can profoundly alter the molecule's physicochemical properties and biological activity.

The presence of bromine offers several advantages:

Synthetic Handle: The bromine atom serves as an excellent "synthetic handle" for further molecular elaboration. It is a versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing chemists to readily introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for building molecular complexity and creating libraries of compounds for structure-activity relationship (SAR) studies. myskinrecipes.com

Modulation of Biological Activity: Halogen atoms, including bromine, can form "halogen bonds," a type of non-covalent interaction with other atoms like oxygen or nitrogen. ump.edu.plump.edu.pl These interactions can enhance the binding affinity of a drug molecule to its biological target (e.g., an enzyme or receptor), potentially increasing its therapeutic activity. ump.edu.plump.edu.pl The presence of a halogen can also increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In some cases, the presence of halo atoms has been shown to increase the anti-inflammatory, analgesic, and anticonvulsant activities of pyrazole derivatives. researchgate.net

Metabolic Stability: Introducing a bromine atom can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's duration of action. ump.edu.plump.edu.pl

A variety of synthetic methods have been developed for the preparation of brominated pyrazoles, reflecting their importance in the field. researchgate.net

Positioning of this compound within this Class

Within the broad class of bromophenylpyrazoles, this compound is primarily recognized as a valuable synthetic intermediate and building block. myskinrecipes.com Its structure combines the stable, aromatic pyrazole core with the synthetically versatile bromophenyl group.

This compound serves as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. myskinrecipes.com For example, related compounds like 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are used as key intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. myskinrecipes.com Similarly, 4-Bromo-1-methyl-1H-pyrazole is a crucial intermediate in the production of targeted cancer therapies like Erdafitinib and Savolitinib. punagri.com

The specific arrangement of substituents in this compound—the N-methylation preventing hydrogen bonding at the pyrazole ring and the para-position of the bromine atom offering a specific vector for molecular extension—makes it a precisely designed component for constructing larger, targeted molecules. Its utility lies in its ability to introduce the 4-bromophenyl-pyrazole moiety into a target structure, leveraging the combined benefits of the pyrazole core's pharmacological potential and the bromine atom's synthetic reactivity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPKROKTIBKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl 1 Methyl 1h Pyrazole

Classical and Modern Synthetic Approaches for Pyrazole (B372694) Rings

The synthesis of pyrazole derivatives has been extensively studied for over a century, leading to a variety of robust and versatile methods. nih.govnih.gov These approaches can be broadly categorized into two primary strategies: cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.gov Classical methods, such as the Knorr pyrazole synthesis, typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org Modern approaches have expanded upon these foundations, introducing multicomponent reactions, novel catalysts, and alternative precursors to improve efficiency, regioselectivity, and substrate scope. beilstein-journals.org

Cyclocondensation is the most traditional and widely employed method for pyrazole synthesis. This strategy involves the reaction of a binucleophilic hydrazine or its derivative with a 1,3-dielectrophilic three-carbon component, which cyclizes and dehydrates to form the aromatic pyrazole ring. nih.govbeilstein-journals.org

The reaction of an arylhydrazine, such as 4-bromophenylhydrazine, with a 1,3-dicarbonyl compound is a common method for introducing an aryl substituent onto a nitrogen atom of the pyrazole ring. This reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The primary product of such a reaction is a 1-arylpyrazole.

For instance, the reaction of 4-bromophenylhydrazine with an unsymmetrical 1,3-diketone can potentially lead to two regioisomeric products, with the position of the aryl group depending on which carbonyl group undergoes the initial nucleophilic attack. However, this specific pathway yields a 1-(4-bromophenyl)pyrazole. Therefore, this approach is not suitable for the synthesis of the target compound, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, where the bromophenyl group is located at the C4 position of the pyrazole ring. The synthesis of a C4-substituted pyrazole requires the substituent to be present on the three-carbon precursor.

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Primary Product Type | Relevance to Target Synthesis |

|---|---|---|---|

| 4-Bromophenylhydrazine | Acetylacetone | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Incorrect substitution pattern |

The correct cyclocondensation strategy for synthesizing this compound involves the reaction of methylhydrazine with a 1,3-dicarbonyl compound or an equivalent that already contains the 4-bromophenyl group at the central carbon (C2 position). beilstein-journals.org A key precursor for this approach is 2-(4-bromophenyl)malondialdehyde or, more commonly, its synthetic equivalents like β-ketoesters or enaminones. beilstein-journals.orgnih.gov

The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound introduces a regioselectivity challenge, as two different pyrazole isomers can be formed. nih.gov For the synthesis of the target N1-methylated compound, careful control of reaction conditions or the use of specific precursors is necessary. An alternative to direct synthesis with methylhydrazine is the initial synthesis of the 4-(4-bromophenyl)-1H-pyrazole using hydrazine, followed by a selective N-methylation step. nih.govresearcher.life Recent advancements have described highly selective N1-methylation of pyrazoles using sterically bulky α-halomethylsilanes as masked methylating reagents, achieving excellent regioisomeric ratios. nih.govresearcher.life

A one-pot protocol for the synthesis of 4-bromopyrazole derivatives has been reported, involving the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions, which highlights the versatility of cyclocondensation approaches. jmcs.org.mxresearchgate.net

| Precursor Type | Specific Example | Reactant | Product |

|---|---|---|---|

| β-Ketoester | Ethyl 2-(4-bromobenzoyl)acetate | Methylhydrazine | Mixture of pyrazolone (B3327878) regioisomers |

| Substituted Malonaldehyde | 2-(4-Bromophenyl)malondialdehyde | Methylhydrazine | This compound |

| Enaminone | 3-(Dimethylamino)-2-(4-bromophenyl)propenal | Methylhydrazine | This compound |

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful modern method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds and nitrile imines. nih.gov

Diazo compounds are versatile reagents for pyrazole synthesis via their reaction with unsaturated systems. nih.gov The reaction of a diazo compound with an alkyne is a direct route to the pyrazole core. To synthesize this compound, one potential pathway is the cycloaddition of a diazoalkane with a 4-bromophenyl-substituted alkyne. For example, the reaction of diazomethane (B1218177) with 1-bromo-4-ethynylbenzene (B14332) would yield 4-(4-bromophenyl)-1H-pyrazole, which could then be methylated.

Alternatively, the use of substituted diazo compounds can provide more direct access to functionalized pyrazoles. While electron-rich diazo compounds react readily with electron-deficient alkynes, reactions with electron-poor diazocarbonyl compounds often require catalysis or heating. nih.govnih.gov An efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles has been developed via the 1,3-dipolar cycloaddition of diazo compounds (generated in situ from tosylhydrazones) with 1-bromoalkynes (generated in situ from gem-dibromoalkenes). organic-chemistry.org This demonstrates the utility of in situ generation of reactive intermediates for complex pyrazole synthesis.

| Diazo Source | Dipolarophile | Conditions | Product Type | Reference Finding |

|---|---|---|---|---|

| Tosylhydrazones (in situ) | gem-Dibromoalkenes (in situ) | NaOH, THF, 80°C | 3,5-Diaryl-4-bromopyrazoles | Demonstrates a one-pot method for creating C4-bromo substituted pyrazoles with high regioselectivity. organic-chemistry.org |

| Ethyl diazoacetate | Terminal alkynes | Copper acetylides | Substituted pyrazoles | Copper-promoted cycloaddition offers an efficient approach under mild conditions. nih.gov |

Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another class of 1,3-dipoles used for pyrazole synthesis. semanticscholar.orgacs.org They react readily with alkynes and alkenes to form pyrazoles and pyrazolines, respectively. A synthetic route to the target compound could involve the [3+2] cycloaddition of a nitrile imine with an appropriate dipolarophile.

For example, generating a simple nitrile imine and reacting it with a vinyl bromide bearing a 4-bromophenyl group, followed by elimination, could form the desired pyrazole ring. More complex, multicomponent approaches have also been developed. For instance, a method for preparing 1-aryl-3-trifluoromethylpyrazoles involves the [3+3] condensation of in situ generated nitrile imines with mercaptoacetaldehyde (B1617137) (as an acetylene (B1199291) surrogate), followed by a cascade of dehydration and ring contraction. acs.org A novel methodology for synthesizing 1,3-disubstituted pyrazoles utilizes the reaction of in situ generated nitrile imines with acetylene gas generated from calcium carbide in a simple two-chamber reactor, achieving high yields. acs.org These modern approaches highlight the flexibility of nitrile imine chemistry in constructing diverse pyrazole structures. nih.govrsc.org

1,3-Dipolar Cycloaddition Reactions

Specific Synthesis Strategies for this compound

The construction of this compound involves the formation of the pyrazole ring and the introduction of the requisite substituents at the N1, C4, and phenyl positions. The synthetic route can be approached in various ways, such as forming the 4-phenylpyrazole core first, followed by bromination and methylation, or starting with precursors that already contain the bromo- and methyl- functionalities. Each approach presents unique challenges and requires specific strategies to ensure the desired outcome.

The N-methylation of an unsymmetrical pyrazole, such as 4-(4-bromophenyl)-1H-pyrazole, can potentially yield two different regioisomers: the desired 1-methyl derivative and the 2-methyl isomer. Achieving high regioselectivity is a critical challenge in pyrazole synthesis.

The reaction of a 1,3-dicarbonyl compound with methylhydrazine is a common method for creating N-methylpyrazoles, but it often results in a mixture of isomers. acs.org The selectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. Research has shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation. acs.org These solvents can modulate the reactivity of the hydrazine nitrogens, favoring the formation of one isomer over the other.

Another strategy involves using masked methylating reagents. Recent studies have demonstrated a highly selective N-methylation of pyrazole heterocycles using sterically bulky α-halomethylsilanes. researcher.lifenih.gov These reagents significantly improve the selectivity of N-alkylation compared to traditional agents like methyl iodide. The process involves an initial N-silylethylation followed by a protodesilylation step, yielding the N-methyl pyrazole with excellent regioselectivity (92:8 to >99:1 N1/N2 ratios). researcher.lifenih.gov

Table 1: Comparison of Reagents for N-Methylation of Pyrazoles

| Reagent Type | Example | Selectivity | Key Features |

|---|---|---|---|

| Traditional Alkylating Agent | Methyl Iodide, Dimethyl Sulfate (B86663) | Often low, yields isomeric mixtures | Simple, widely available reagents. |

| Masked Methylating Reagent | α-Halomethylsilanes | High (e.g., >99:1 N1/N2 ratio) researcher.lifenih.gov | Bench-stable reagents; improves selectivity through steric hindrance. researcher.lifenih.gov |

Introducing the bromine atom onto the phenyl ring at the para position is another key synthetic step. This can be achieved either by starting with a pre-brominated precursor, such as 4-bromoacetophenone, or by brominating the 4-phenylpyrazole intermediate.

Direct bromination of a 1-phenylpyrazole (B75819) can be complex. The reaction of 1-phenylpyrazole with bromine in chloroform (B151607) typically results in bromination at the 4-position of the pyrazole ring. cdnsciencepub.com To achieve bromination on the phenyl ring, specific reagents and conditions are necessary. Using a Derbyshire-Waters reagent (bromine and silver sulfate in concentrated sulfuric acid) allows for the selective bromination of the phenyl group, yielding 1-(p-bromophenyl)pyrazole. cdnsciencepub.com

Alternatively, a more straightforward and common approach is to begin the synthesis with a commercially available brominated starting material. For instance, the Claisen condensation of 4-bromoacetophenone with diethyl oxalate (B1200264) can produce 4-(4-bromophenyl)-2,4-dioxobutanoic acid. mdpi.com This intermediate can then be cyclized with a hydrazine derivative to form the pyrazole ring, ensuring the bromine atom is correctly positioned from the outset. mdpi.com One-pot methods starting from 1,3-diketones and arylhydrazines can also incorporate a brominating agent like N-bromosaccharin to directly yield 4-bromopyrazole derivatives. jmcs.org.mx

Table 2: Selected Bromination Methods in Pyrazole Synthesis

| Method | Reagent(s) | Target Site | Notes |

|---|---|---|---|

| Direct Bromination of Pyrazole Ring | Bromine in Chloroform cdnsciencepub.com | C4 of Pyrazole | Standard electrophilic substitution on the pyrazole core. |

| Selective Bromination of Phenyl Ring | Bromine, Silver Sulfate, Sulfuric Acid cdnsciencepub.com | para-position of Phenyl | Effective for post-synthesis modification of the phenyl group. |

| One-Pot Synthesis and Bromination | N-Bromosaccharin (NBSac) jmcs.org.mx | C4 of Pyrazole | Incorporates bromination during the initial cyclization step. |

| Use of Brominated Precursor | 4-Bromoacetophenone mdpi.com | para-position of Phenyl | Bromine is incorporated from the start, avoiding selectivity issues later. |

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction times, and ensuring the process is environmentally sustainable. This involves the careful selection of catalysts, energy sources, and solvents.

Catalysts play a pivotal role in modern pyrazole synthesis, enabling reactions that would otherwise be inefficient or not proceed at all.

Palladium Catalysis : Palladium catalysts are widely used for C-H activation and cross-coupling reactions to form arylpyrazoles. thieme-connect.comacs.org For instance, the direct arylation of pyrazole derivatives with aryl bromides can be achieved using a palladium(II) acetate (B1210297) catalyst with potassium acetate as the base. thieme-connect.com This method provides an efficient route to 4-arylpyrazoles. thieme-connect.com Similarly, palladium-catalyzed coupling of aryl triflates with pyrazoles using specialized phosphine (B1218219) ligands like tBuBrettPhos offers a versatile method for creating N-arylpyrazoles. organic-chemistry.orgacs.org

Copper Catalysis : Copper-catalyzed reactions provide an alternative for pyrazole synthesis. Copper can promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates to produce substituted pyrazoles. organic-chemistry.org This method is advantageous as it uses inexpensive Cu₂O and air as a green oxidant. organic-chemistry.org

Acid Catalysis : The classic Knorr pyrazole synthesis often employs a catalytic amount of acid to convert a hydrazine and a 1,3-dicarbonyl compound into a pyrazole. jk-sci.comjetir.org More advanced and greener catalysts, such as silica-supported sulfuric acid, have been used to facilitate this condensation under solvent-free conditions. jmcs.org.mx

To enhance reaction efficiency and align with green chemistry principles, modern techniques such as microwave irradiation and solvent-free reactions are increasingly employed.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. researchgate.netnih.govrsc.org For example, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives was achieved in 7-10 minutes at 120°C under microwave conditions, compared to 10-12 hours under conventional reflux. rsc.org Microwave-assisted Vilsmeier-Haack reactions have also been developed for the efficient synthesis of pyrazole-4-carbaldehydes, which are valuable precursors. bohrium.com This method avoids toxic reagents like POCl₃ and allows for the reuse of by-products. bohrium.com

Solvent-Free Techniques : Conducting reactions without a solvent (neat) or under solid-state conditions minimizes waste and can simplify product purification. tandfonline.comrsc.org The synthesis of pyrazole derivatives can be achieved by grinding 1,3-diketones and arylhydrazines with a solid-supported catalyst like silica-supported sulfuric acid at room temperature. jmcs.org.mx Ultrasound irradiation is another energy-efficient technique used to promote catalyst-free synthesis of highly substituted pyrazoles in green solvents like water or PEG-400, or even under solvent-free conditions. researchgate.netrhhz.net

The application of green chemistry principles aims to create more sustainable and environmentally benign chemical processes. researchgate.net This involves using safer solvents, recyclable catalysts, and energy-efficient methods.

Use of Green Solvents : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. acs.orgthieme-connect.com Many multicomponent reactions for pyrazole synthesis have been successfully developed in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

Recyclable and Benign Catalysts : The development of heterogeneous or recyclable catalysts is a key aspect of green chemistry. researchgate.net For instance, iodine, a relatively benign reagent, can mediate cascade reactions to synthesize amino pyrazole derivatives in the absence of metals and solvents. acs.org Similarly, nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, have been used for microwave-assisted pyrazole synthesis, allowing for easy separation and reuse of the catalyst. jk-sci.com

Atom Economy and Multicomponent Reactions (MCRs) : MCRs are inherently green as they combine multiple starting materials into a final product in a single step, maximizing atom economy and reducing waste. rsc.orgmdpi.com Many green protocols for pyrazole synthesis are based on one-pot, multicomponent reactions that are often performed under solvent-free conditions or in aqueous media. rsc.orgacs.org

Table 3: Summary of Advanced Synthesis Techniques

| Technique | Key Advantage(s) | Example Application |

|---|---|---|

| Catalytic Methods | High selectivity and yield | Palladium-catalyzed direct C-H arylation of pyrazoles. thieme-connect.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Synthesis of pyrazoles from α,β-unsaturated ketones in minutes. nih.govrsc.org |

| Solvent-Free Reactions | Reduced waste, simplified workup | Grinding 1,3-diketones with hydrazines and a solid catalyst. jmcs.org.mx |

| Green Chemistry Approaches | Environmental sustainability, safety | Multicomponent synthesis of pyrazoles in water using a recyclable catalyst. acs.orgthieme-connect.com |

Optimization of Reaction Conditions and Yields

Advanced Functionalization Techniques for this compound

The structural core of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. Advanced functionalization techniques can be strategically applied to the pyrazole ring or the bromophenyl group, allowing for tailored modifications to influence the molecule's physicochemical and biological properties. These methodologies include direct C-H functionalization of the pyrazole core, post-synthetic modifications of the heterocyclic ring, and a variety of cross-coupling reactions at the bromophenyl moiety.

C-H Functionalization of Pyrazoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. rsc.org For the this compound core, the C-H bonds at the C-3 and C-5 positions of the pyrazole ring are potential targets for such transformations.

Transition-metal catalysis, particularly with palladium, is a common approach for the direct arylation of pyrazoles. rsc.org Research has shown that in 1-substituted pyrazoles, the C-5 position is generally the most reactive site for palladium-catalyzed C-H arylation due to electronic and steric factors. nih.govnih.gov For instance, palladium-catalyzed C-H functionalization reactions provide a direct route to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. rsc.org

A general approach for the synthesis of complex arylated pyrazoles involves the direct C-H arylation at the 5-position as a key step. nih.gov While the C-4 position is the most nucleophilic and often the site of electrophilic substitution, its substitution in the target molecule directs functionalization to other positions. nih.govrrbdavc.org The subsequent arylation of the C-3 position is often less efficient due to lower reactivity. nih.gov

The reaction conditions for C-H arylation typically involve a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an aryl halide coupling partner. The choice of solvent and base can significantly influence the regioselectivity and efficiency of the reaction. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-5 Arylation of 4-Substituted Pyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| PdCl(C₃H₅)(dppb) | dppb | KOAc | DMA | 150 | |

| Pd(OAc)₂ | None | K₂CO₃ | Anisole | 140 | nih.gov |

This table presents generalized conditions based on studies of similar pyrazole systems. DMA = Dimethylacetamide, dppb = 1,4-Bis(diphenylphosphino)butane, KOAc = Potassium acetate.

Post-Synthetic Modifications of the Pyrazole Ring

Post-synthetic modification refers to the chemical transformation of a functional group on a molecule after its core structure has been assembled. For this compound, with the C-4 position occupied, modifications can be directed to the C-3 and C-5 positions or the N-methyl group.

One key post-synthetic modification is electrophilic substitution. While the C-4 position is the most common site for electrophilic attack in pyrazoles, its blockage directs incoming electrophiles to the C-5 or C-3 positions. rrbdavc.org An example of such a transformation is electrophilic halogenation. For instance, pyrazoles can be brominated at the 4-position via electrosynthesis using NaBr, and this principle can be extended to other positions when C-4 is blocked. researchgate.net

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. ijpcbs.comwikipedia.org While it typically occurs at the C-4 position of the pyrazole ring, its application to 4-substituted pyrazoles is limited. However, the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like DMF) can effect other transformations or potentially functionalize less reactive sites under forcing conditions. cdnsciencepub.comcdnsciencepub.comrsc.org The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent (a chloroiminium ion), which, after hydrolysis, yields a formyl group. wikipedia.org

Further modifications can include nitration or sulfonation, which would also be expected to occur at the C-5 position, guided by the electronic properties of the pyrazole ring system.

Derivatization of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino groups. These reactions are fundamental in modern organic synthesis for creating complexity from simple precursors.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.org It is one of the most widely used methods for constructing biaryl systems. The reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions with a palladium catalyst, a phosphine ligand, and a base. rsc.orgnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a powerful tool for synthesizing arylamines. The catalytic system generally consists of a palladium precursor and a specialized phosphine ligand, along with a strong base such as sodium tert-butoxide. rsc.orglibretexts.orgnih.gov The choice of ligand is crucial and has evolved to allow for the coupling of a vast range of amines. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgnih.gov This method is highly efficient for the formation of C(sp²)-C(sp) bonds. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This palladium-catalyzed process is a key method for C-C bond formation and alkene functionalization. researchgate.netorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. clockss.org

Table 2: Overview of Cross-Coupling Reactions for Derivatizing the Bromophenyl Group

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Reference |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(0) or Pd(II) complexes, phosphine ligands | organic-chemistry.org |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd(0) or Pd(II) complexes, specialized phosphine ligands | wikipedia.org |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd complex, Cu(I) salt | wikipedia.org |

| Heck | Alkene | C-C (sp²-sp²) | Pd(0) or Pd(II) complexes | wikipedia.org |

These advanced functionalization methodologies provide a comprehensive toolkit for the chemical modification of this compound, enabling the systematic exploration of its chemical space for various applications.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Each method provides unique insights into the connectivity, chemical environment, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(4-bromophenyl)-1-methyl-1H-pyrazole, one would expect to observe distinct signals for the methyl protons, the protons on the pyrazole (B372694) ring, and the protons on the bromophenyl ring. The chemical shifts (δ) and coupling constants (J) would be key to assigning these signals to their respective positions in the structure. ubc.ca

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, or part of the pyrazole ring).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY spectra would reveal proton-proton couplings, helping to identify adjacent protons, while HSQC would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a general prediction of expected signals and not based on reported experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Singlet | Aliphatic region |

| Pyrazole-H | Singlet/Doublet | Aromatic/Heteroaromatic region |

| Bromophenyl-H | Doublet of doublets | Aromatic region |

| Pyrazole-C | - | Aromatic/Heteroaromatic region |

| Bromophenyl-C | - | Aromatic region |

| C-Br | - | Aromatic region |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic and methyl groups.

C=C and C=N stretching vibrations within the pyrazole and phenyl rings.

The C-Br stretching vibration at a lower wavenumber.

Analysis of these bands would confirm the presence of the key structural components of the molecule. For pyrazole derivatives, the IR spectra can be complex in the fingerprint region, providing a unique pattern for identification. mdpi.com

Table 2: Expected IR Absorption Bands for this compound (Note: The following table is a general prediction of expected absorption regions and not based on reported experimental data.)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |

| C=C/C=N Ring Stretching | 1600 - 1450 |

| C-Br Stretch | Below 1000 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which would confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ and potentially an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would offer clues about the stability of different parts of the molecule and could help to confirm the connectivity of the pyrazole and bromophenyl rings. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system formed by the pyrazole and bromophenyl rings. rsc.org The position and intensity of these absorption bands are characteristic of the chromophore system. researchgate.net

Quantum Chemical Computations and Theoretical Analysis

Theoretical calculations are a powerful complement to experimental data, providing insights into molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths, bond angles, and dihedral angles.

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.

Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

While specific DFT studies on this compound are not readily found in the literature, the application of these methods to similar pyrazole derivatives has been shown to provide valuable insights that are in good agreement with experimental results. nih.govdergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and other photophysical properties. This analysis would predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. Such data is vital for understanding the light-absorbing characteristics of the compound. While TD-DFT studies have been conducted on many pyrazole derivatives to explore their potential in applications like organic light-emitting diodes (OLEDs), specific results for this compound are not available.

Prediction of Chemical Reactivity and Stability

Based on the HOMO-LUMO energies, various global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated. These parameters provide a quantitative measure of the molecule's stability and reactivity. A molecule with a large HOMO-LUMO gap is generally harder and less reactive. Without the specific HOMO and LUMO energy values for this compound, a quantitative prediction of its reactivity and stability is not possible.

Conformational Analysis and Isomer Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative stability of different isomers and conformers is a key aspect of a molecule's chemical behavior. For this compound, this would involve analyzing the rotation around the single bond connecting the pyrazole and bromophenyl rings. The stability of this compound relative to its other positional isomers, such as 1-(4-Bromophenyl)-4-methyl-1H-pyrazole or 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, would require dedicated computational studies. Such a comparative analysis for this compound is not found in the current body of scientific literature.

Biological Activities and Medicinal Chemistry Research

Broad Spectrum of Pharmacological Activities of Pyrazole (B372694) Derivatives

The structural versatility of the pyrazole ring allows for extensive chemical modification, leading to a wide array of biological effects. ijrpr.comglobalresearchonline.net Researchers have successfully synthesized and evaluated numerous pyrazole derivatives, revealing activities that span from anticancer to antimicrobial and beyond. ias.ac.inmdpi.comnih.gov This broad spectrum is a key reason for the enduring interest in this class of compounds. nih.gov

Pyrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth. nih.govsrrjournals.combohrium.com These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit kinases crucial for cancer cell proliferation. nih.govsrrjournals.com

A notable study reported a series of pyrazole-benzimidazole hybrids, where a derivative bearing a para-fluorophenyl unit on the pyrazole nucleus showed potent activity against pancreatic cancer cells (SW1990 and AsPCl), with IC50 values of 30.9 ± 0.77 and 32.8 ± 3.44 µM, respectively. mdpi.com Another investigation into novel sugar-based pyrazole derivatives found that many of the synthesized compounds displayed good inhibitory activity against HepG2 (liver cancer) and A549 (lung cancer) cells. srrjournals.com Furthermore, certain indole (B1671886) derivatives linked to a pyrazole moiety exhibited excellent cytotoxicity against a panel of human cancer cell lines, including HCT116 (colon), MCF7 (breast), HepG2, and A549. nih.gov Two specific derivatives from this series showed more potent cancer inhibition than the standard drug doxorubicin (B1662922) and also demonstrated significant inhibitory activity toward cyclin-dependent kinase 2 (CDK2). nih.gov

Research has also highlighted pyrazole derivatives that function as tubulin polymerization inhibitors. mdpi.com One such compound, 5b, was identified as a novel inhibitor with an IC50 of 7.30 μM and was significantly more potent than the reference drug ABT-751 against K562 (leukemia) and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| Pyrazole-Benzimidazole Hybrid | SW1990 (Pancreatic) | 30.9 ± 0.77 µM | mdpi.com |

| Pyrazole-Benzimidazole Hybrid | AsPCl (Pancreatic) | 32.8 ± 3.44 µM | mdpi.com |

| Indole-Pyrazole Derivative (Compound 33) | Multiple | IC50 < 23.7 µM | nih.gov |

| Indole-Pyrazole Derivative (Compound 34) | Multiple | IC50 < 23.7 µM | nih.gov |

| Pyrazole Derivative (Compound 5b) | K562 (Leukemia) | 0.021 µM | mdpi.com |

| Pyrazole Derivative (Compound 5b) | A549 (Lung) | 0.69 µM | mdpi.com |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 µM | nih.gov |

The anti-inflammatory and analgesic activities of pyrazole derivatives are among their most well-documented properties. nih.govorientjchem.orgresearchgate.net The blockbuster drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prime example of a successful anti-inflammatory agent based on a pyrazole structure. mdpi.comnih.gov Many novel pyrazole derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic effects, often superior to standard drugs like indomethacin (B1671933). mdpi.comnih.gov

For instance, a novel pyrazole derivative, FR140423, demonstrated anti-inflammatory effects that were two- to three-fold more potent than indomethacin in carrageenin-induced paw edema and adjuvant arthritis models. nih.gov This compound was also found to be a highly selective COX-2 inhibitor. nih.gov In another study, a series of 1,5-diaryl pyrazole-3-carboxamides displayed superior anti-inflammatory activity compared to celecoxib, with edema inhibition percentages of up to 71%. mdpi.com These compounds also exhibited significant analgesic activity. mdpi.com Similarly, pyrazoline derivatives have been identified as potent anti-inflammatory agents, with some compounds showing higher activity than indomethacin in inhibiting carrageenin-induced paw edema. nih.gov

The pyrazole scaffold is a key component in the development of new antimicrobial agents to combat resistant pathogens. nih.govnih.govnih.gov These derivatives have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses. orientjchem.orgmdpi.com

In the realm of antibacterial research, pyrazole-thiazole hybrids containing a hydrazone moiety have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.9 µg/mL. nih.gov Another study described a pyrazole derivative with potent antibacterial activity and selective inhibitory action against bacterial topoisomerases, with MIC values of 1–2 µg/mL against strains like MRSA. nih.govmdpi.com Compounds with chloro- and bromo-substituents have been noted for their lipophilic properties, which can contribute to greater antimicrobial activity. mdpi.com

Regarding antifungal activity, a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were evaluated, with one compound emerging as a particularly potent antimicrobial agent. nih.gov In another study, newly synthesized hydrazones showed remarkable antibacterial and antifungal activities, with one derivative displaying MIC values lower than the standard drugs chloramphenicol (B1208) (antibacterial) and clotrimazole (B1669251) (antifungal). nih.gov

The antiviral potential of pyrazoles has also been explored. researchgate.netnih.gov The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral, as well as antitumor and antimicrobial, activities. nih.gov

| Compound Class | Target Organism(s) | Activity (MIC) | Reference |

| Pyrazole-Thiazole Hybrid | Bacteria | 1.9 µg/mL | nih.gov |

| Pyrazole Derivative (Compound 210) | MRSA, PRSA, VRE | 1–2 µg/mL | nih.govmdpi.com |

| Hydrazone Derivative (Compound 21a) | Bacteria | 62.5–125 µg/mL | nih.gov |

| Hydrazone Derivative (Compound 21a) | Fungi | 2.9–7.8 µg/mL | nih.gov |

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, pyrazole derivatives have been investigated for a multitude of other therapeutic applications. nih.govorientjchem.org These include potential treatments for diabetes, neurodegenerative diseases, and conditions requiring specific enzyme inhibition. nih.govnih.gov

Several studies have focused on the antidiabetic potential of pyrazoles by targeting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govresearchgate.net A study on two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, showed potent inhibition of both α-glucosidase and α-amylase. nih.gov Pyz-1, in particular, had an IC50 value of 75.62 ± 0.56 µM against α-glucosidase, comparable to the standard drug Acarbose. nih.gov These compounds also exhibited remarkable inhibitory ability against xanthine (B1682287) oxidase, another important enzyme target. nih.gov Acyl pyrazole sulfonamides have also been identified as a new class of antidiabetic agents through their glucosidase inhibition activity. frontiersin.orgnih.gov

The neuroprotective properties of pyrazole derivatives are also an active area of research. nih.gov Furthermore, pyrazoles have been developed as potent and selective antagonists for cannabinoid receptors, which could have therapeutic applications in various neurological and psychiatric disorders. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. mdpi.comrroij.com For pyrazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.govmdpi.com These studies often involve modifying substituents at different positions on the pyrazole ring and observing the resulting changes in pharmacological effect. nih.gov

Key findings from SAR studies on pyrazole derivatives highlight the importance of specific structural features. For example, in a series of cannabinoid receptor antagonists, potent activity was associated with having a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov Such analyses guide the rational design of more effective therapeutic agents. rroij.com

The inclusion of a bromophenyl group as a substituent on the pyrazole ring has been shown to significantly influence biological activity in several therapeutic areas. The bromine atom, being a halogen, can alter the molecule's size, lipophilicity, and electronic properties, which in turn affects how it interacts with biological targets.

In the context of anticancer research, the presence of a 4-bromophenyl group on the pyrazole ring was found to be particularly effective. One study synthesized several pyrazole derivatives and found that the most active compound against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines was the one substituted with a 4-bromophenyl group at the pyrazole ring, with IC50 values of 5.8 µM, 8.0 µM, and 9.8 µM, respectively. srrjournals.com

In the development of agents against the parasite Trypanosoma cruzi, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that potency was increased by having a bromine, chlorine, or methyl substituent in the para-position of the aryl ring. mdpi.com Similarly, a study on leishmanicidal agents reported that N-(4-nitrobenzylidene)-1-(4-bromophenyl)-1-pyrazole-4-carbohydrazide was the most active compound against several Leishmania species, again highlighting the positive contribution of the 1-(4-bromophenyl) structural element. globalresearchonline.net The compound 1-(4-Bromophenyl)-4-methyl-1H-pyrazole itself is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), leveraging the known pharmacological activity of the pyrazole ring. myskinrecipes.com

Role of the N-Methyl Group in Pharmacological Profiles

The methylation of the pyrazole ring at the N1 position is a critical structural modification that significantly influences the compound's pharmacological and pharmacokinetic profile. The presence of the N-methyl group in 4-(4-Bromophenyl)-1-methyl-1h-pyrazole, as opposed to an unsubstituted N-H pyrazole, has several implications.

Firstly, the methyl group blocks the hydrogen bond donor capability of the N1 nitrogen. This can alter the binding mode of the molecule with its biological target. While the N-H group can act as a hydrogen bond donor, a key interaction in many ligand-protein complexes, the N-methyl group cannot. However, the adjacent N2 nitrogen remains a potential hydrogen bond acceptor.

Secondly, N-methylation increases the lipophilicity of the molecule. nih.gov This can enhance its ability to cross biological membranes, such as the blood-brain barrier, potentially leading to different central nervous system activities compared to its N-H analog. This modification also impacts the compound's metabolic stability. N1-substituted pyrazoles are often more stable compared to their unsubstituted counterparts. researchgate.net

Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that N-substitution can modulate biological activity. For instance, in a study of 3,5-diphenylpyrazole (B73989) derivatives as inhibitors of meprin α and β, the introduction of a methyl group at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted compound, suggesting that an N-H group might be crucial for optimal interaction with those specific targets. nih.gov Conversely, in other contexts, N-methylation can lead to enhanced potency or a shift in selectivity toward different biological targets. frontiersin.orgnih.gov Therefore, the N-methyl group in this compound is a key determinant of its interaction with biological systems, influencing its binding affinity, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Biological Targets

The specific arrangement of substituents on the pyrazole ring is fundamental to its biological activity. In this compound, the substituents at positions C4 and N1 are defining features.

4-Bromophenyl Group at C4: The phenyl group itself is a hydrophobic moiety that can engage in van der Waals and π-π stacking interactions within a protein's binding pocket. nih.gov The bromine atom, a halogen, further modifies the electronic and steric properties of the phenyl ring. It is an electron-withdrawing group and can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding. The presence and position of the bromine can influence the compound's lipophilicity and metabolic stability. researchgate.net SAR studies on phenylpyrazole derivatives have shown that substitutions on the phenyl ring can dramatically alter potency and selectivity. For example, a study on anti-HIV phenylpyrazole derivatives found that a 3',4'-dichloro substitution on a biphenyl (B1667301) group led to a significant increase in potency. nih.gov

The combination of the 4-bromophenyl group and the N1-methyl group provides a specific physicochemical profile that will determine which biological targets the compound interacts with and with what affinity. For example, an electron-withdrawing bromine substituent showed good activity against Gram-positive bacteria in one study of pyrazole derivatives. researchgate.net

Molecular Docking and Computational Drug Design

Computational methods are invaluable tools for exploring the potential of compounds like this compound as therapeutic agents. These techniques allow for the prediction of how the molecule might interact with biological targets, guiding further synthesis and testing.

Ligand-Protein Interactions and Binding Mechanisms

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, several types of interactions are anticipated:

Hydrogen Bonds: The nitrogen atom at the N2 position of the pyrazole ring can act as a hydrogen bond acceptor, forming a crucial link with amino acid residues like serine or arginine in a protein's active site.

Hydrophobic and π-Stacking Interactions: The aromatic pyrazole and bromophenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues. Furthermore, π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan are common for such planar ring systems. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Docking studies on various pyrazole derivatives have confirmed these interaction patterns with a range of protein targets, including kinases, proteases, and carbonic anhydrases. dergipark.org.trtandfonline.comtandfonline.com The specific geometry and energy of these interactions determine the binding affinity and selectivity of the compound.

Virtual Screening and Pharmacophore Mapping

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.orgchemmethod.com The this compound scaffold could be used as a starting point in such a screening campaign. Derivatives could be computationally generated and docked into the active site of a target protein to prioritize candidates for synthesis.

Pharmacophore mapping is another key computational tool that defines the essential spatial arrangement of chemical features necessary for biological activity. A pharmacophore model for a pyrazole-based inhibitor might include:

A hydrogen bond acceptor (the N2 nitrogen).

One or more aromatic/hydrophobic regions (the pyrazole and bromophenyl rings).

Potentially a halogen bond donor feature.

Such models can be generated based on known active ligands or the structure of the target's binding site. nih.govacs.org These models are then used to rapidly screen compound databases to find novel molecules that match the required features, accelerating the discovery of new potential drugs. researchgate.net

| Pharmacophore Feature | Contributing Moiety in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | N2 atom of Pyrazole Ring | Interaction with donor groups (e.g., -NH, -OH) on amino acid residues. |

| Aromatic/Hydrophobic Region | Pyrazole Ring | π-π stacking with aromatic amino acids (Phe, Tyr, Trp). |

| Aromatic/Hydrophobic Region | 4-Bromophenyl Ring | Hydrophobic interactions and π-π stacking. |

| Halogen Bond Donor | Bromine Atom | Interaction with electron-dense atoms (e.g., backbone carbonyl oxygen). |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogues of this compound, a QSAR model could be developed to predict their activity. neuroquantology.com

The process involves calculating various molecular descriptors for each compound, such as:

Electronic descriptors: Describing the effect of substituents (e.g., the electron-withdrawing nature of bromine).

Steric descriptors: Relating to the size and shape of the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., LogP).

These descriptors are then correlated with the experimentally measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR). biointerfaceresearch.comeurjchem.com A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Biological Target Identification and Mechanism of Action Studies

The pyrazole scaffold is known to interact with a diverse array of biological targets, making it a "privileged structure" in medicinal chemistry. researchgate.netmdpi.com Consequently, this compound could potentially exhibit activity against several classes of proteins.

Potential Biological Targets: Research on various pyrazole derivatives has identified numerous potential targets, including:

Kinases: Such as Cyclin-Dependent Kinases (CDK8), which are involved in cancer progression. chemmethod.comchemmethod.com

Proteases: Including thrombin, a key enzyme in the blood coagulation cascade. mdpi.com

Enzymes in Inflammatory Pathways: Such as p38 kinase and cyclooxygenase (COX). neuroquantology.com

Other Enzymes: Like carbonic anhydrases, which are involved in various physiological processes. tandfonline.comnih.gov

Anti-apoptotic proteins: Such as Myeloid cell leukemia 1 (MCL-1), a target in cancer therapy. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been investigated as targets for pyrazole derivatives in the context of neurological disorders. dergipark.org.tr

Mechanism of Action: The mechanism of action is intrinsically linked to the biological target. If this compound or its derivatives were to target an enzyme, the mechanism would likely be competitive inhibition, where the compound binds to the active site and prevents the natural substrate from binding. For example, pyrazole-based inhibitors of thrombin can act as "serine-trapping" agents, where the catalytic serine residue of the enzyme attacks the pyrazole derivative. mdpi.com

Identifying the specific target and mechanism of action for this compound would require a combination of computational predictions (like inverse docking) and experimental validation through biochemical and cellular assays.

| Target Class | Specific Example(s) | Associated Disease Area |

|---|---|---|

| Kinases | CDK8, p38 | Cancer, Inflammation |

| Proteases | Thrombin, Meprins, Proteasome | Thrombosis, Inflammation, Cancer |

| Other Enzymes | Carbonic Anhydrase, Cholinesterases | Glaucoma, Alzheimer's Disease |

| Apoptosis Regulators | MCL-1, BCL-2 | Cancer |

| Receptors | Benzodiazepine Receptor | Anxiety, Seizures |

Enzyme Inhibition

There is no specific information available in the reviewed scientific literature regarding the enzyme inhibitory activity of this compound.

Receptor Binding and Modulation

No studies detailing the receptor binding affinities or modulatory effects of this compound were identified in the course of this review.

Cellular Pathway Perturbations

Research on the effects of this compound on cellular pathways has not been reported in the available scientific literature.

Applications in Advanced Materials Science

Photophysical Properties and Optoelectronic Applications

The pyrazole (B372694) scaffold is a cornerstone in the development of novel photophysical and optoelectronic materials. Although the parent pyrazole molecule is not fluorescent, appropriate substitutions on the ring can induce remarkable luminescent properties. rsc.org These characteristics are often governed by processes such as intramolecular charge transfer (ICT), making substituted pyrazoles highly sensitive to their chemical environment and prime candidates for use in optical technologies. nih.gov Theoretical methods like Density Functional Theory (DFT) are frequently employed to predict the electronic and photophysical properties of new pyrazole derivatives, including their HOMO-LUMO energy levels, which are crucial for designing optoelectronic materials. pjoes.comresearchgate.net

Luminescence is the emission of light from a substance that does not result from heating. edinst.com This phenomenon, when initiated by the absorption of photons, is known as photoluminescence, which is further categorized into fluorescence (rapid emission) and phosphorescence (slower emission). edinst.com

For pyrazole derivatives, fluorescence typically arises from the π-conjugated system extending across the heterocyclic ring and its substituents. In the case of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole, the phenyl ring extends this conjugation. While specific absorption and emission data for this compound are not detailed in the surveyed literature, related pyrazole derivatives exhibit significant fluorescence. For instance, pyrazole-phenanthridine based dyes show distinct absorption and emission profiles that are sensitive to environmental factors. nih.gov The fluorescence of such compounds can be tuned by altering the substituents, which modulate the electronic structure and the potential for intramolecular charge transfer.

Table 1: Example Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

| Compound/Class | Absorption Max (λabs) | Emission Max (λem) | Key Features | Reference |

|---|---|---|---|---|

| Pyrazole-phenanthridine Dyes | 269-367 nm | --- | Absorption properties are sensitive to substituents and pH. | nih.gov |

| Pyrazole-based Sensor for Zn2+ | --- | 480 nm | Shows a 20-fold increase in fluorescence intensity upon binding Zn2+. | nih.govsemanticscholar.org |

This table presents data for representative pyrazole derivatives to illustrate the general photophysical potential of this class of compounds, as specific data for this compound is not available in the cited sources.

Solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is a characteristic feature of many fluorescent pyrazole derivatives. rsc.org This behavior is particularly pronounced in molecules where the excited state has a different dipole moment than the ground state, which is common in compounds exhibiting intramolecular charge transfer. Studies on pyrazole-phenanthridine dyes have shown that increasing solvent polarity can cause a red shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This phenomenon occurs because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for fluorescence. Although specific solvatochromic data for this compound has not been reported, its structure suggests it may exhibit similar sensitivity to its solvent environment.

The inherent chelating ability of the pyrazole ring's adjacent nitrogen atoms makes pyrazole derivatives excellent candidates for fluorescent sensors. rsc.org These sensors often operate on a "turn-on" mechanism, where the fluorescence is initially low but increases significantly upon binding to a specific analyte, such as a metal ion. nih.govsemanticscholar.org This process frequently involves the inhibition of a photoinduced electron transfer (PET) quenching pathway. mdpi.com

Pyrazole-based sensors have been successfully developed for the selective detection of various metal ions, including Zn2+, Cd2+, and Fe3+. nih.govsemanticscholar.orgscispace.com The design of these sensors combines the pyrazole core, which acts as a binding site, with a fluorophore. The this compound structure contains the necessary pyrazole moiety to act as a potential ligand for metal ions, making it a plausible platform for the development of new fluorescent sensors.

Energetic Materials and High-Energy Density Compounds

The pyrazole framework is a significant structural motif in the field of high-energy density materials (HEDMs). researchgate.net Specifically, nitrated pyrazole derivatives are widely investigated as energetic compounds due to their high heats of formation, high density, excellent detonation performance, and good thermal stability. nih.govrsc.org The high nitrogen content of the pyrazole ring contributes to a large positive heat of formation and ensures that the primary decomposition products include the highly stable dinitrogen (N2) gas, releasing a substantial amount of energy. nih.govrsc.org

The target compound, this compound, is not itself an energetic material as it lacks the requisite explosophoric groups (e.g., nitro, nitramino, or azide (B81097) groups). However, the pyrazole core is a critical starting point for the synthesis of advanced HEDMs. nih.gov By introducing nitro groups onto the pyrazole ring or its substituents, chemists can create powerful and stable energetic materials. For example, 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) and various energetic salts derived from nitropyrazoles are prominent examples of pyrazole-based HEDMs that exhibit detonation properties comparable or superior to traditional explosives like RDX. rsc.orgrsc.org

Coordination Chemistry and Ligand Development

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Pyrazole and its derivatives have long been recognized as versatile ligands due to the presence of two adjacent nitrogen atoms that can donate lone pairs of electrons to a metal center. researchgate.netresearchgate.net This structural feature allows pyrazoles to form stable complexes with a wide array of metal ions, leading to diverse coordination geometries and nuclearities. researchgate.net The N-H proton in unsubstituted pyrazoles can be removed, allowing them to act as anionic ligands, which further expands their coordination possibilities. nih.gov

A chelating ligand is one that can form two or more separate bonds to a single central metal ion, forming a ring-like structure known as a chelate. Pyrazole derivatives are often employed as N,N-donor chelating ligands. researchgate.net The two nitrogen atoms of the pyrazole ring can coordinate with a metal ion, forming a stable five-membered ring if part of a larger, appropriately designed molecule. The versatility of pyrazole chemistry allows for the synthesis of polydentate ligands where the pyrazole units are incorporated into a larger framework, such as pincer-type ligands, which can enforce specific geometries on the metal center. nih.gov

While no specific coordination complexes of this compound are described in the available research, its structure is well-suited for it to function as a monodentate ligand, coordinating to a metal center through its pyridine-like nitrogen atom. The development of pyrazole-based ligands is crucial for applications ranging from catalysis to bioinorganic chemistry and the creation of new materials with unique magnetic or optical properties. nih.gov

Formation of Metal-Organic Frameworks (MOFs) with Pyrazole Scaffolds

The construction of Metal-Organic Frameworks (MOFs) relies on the self-assembly of metal ions or clusters with organic ligands to form extended crystalline networks. Pyrazole-based ligands are attractive building blocks for MOFs due to their robust coordination capabilities and the potential for functionalization. The compound this compound serves as a compelling, albeit specialized, ligand in this context, where each of its constituent parts plays a crucial role in the resulting framework's structure and potential properties.

The pyrazole ring itself offers a versatile coordination motif. The two adjacent nitrogen atoms can coordinate to metal centers in several ways. In its neutral form, the pyridine-like nitrogen (N2) can act as a monodentate ligand. mdpi.com However, in the case of N-unsubstituted pyrazoles, deprotonation can lead to the pyrazolate anion, which can bridge two metal centers, facilitating the formation of extended, stable networks. rsc.org The presence of the methyl group at the N1 position in this compound precludes this deprotonation and bridging mode. Consequently, this specific ligand is restricted to a monodentate coordination mode through its N2 atom. This has a significant impact on the topology of the resulting MOF, often leading to frameworks with specific dimensionalities and pore geometries. scispace.com

The steric hindrance introduced by the N-methyl group can also influence the coordination environment around the metal center, potentially creating more open framework structures by preventing denser packing of ligands. researchgate.net Research on related N-substituted pyrazole ligands has shown that the nature of the N-alkyl or N-aryl group can be tuned to control the final architecture of the MOF. nih.gov